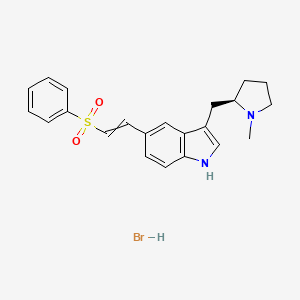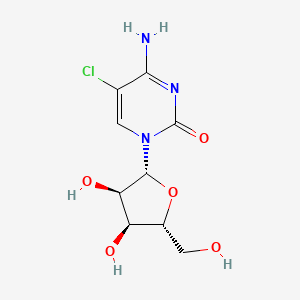
5-クロロシチジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5-Chlorocytidine involves several steps, aiming to incorporate a chlorine atom into the cytidine molecule. Studies have described methods for synthesizing chlorinated nucleoside analogues, including 5-Chlorocytidine, through reactions that ensure the selective introduction of chlorine. The synthesis process often involves halogenation reactions, where specific conditions are tailored to avoid unwanted side reactions and to achieve high yields and purity suitable for industrialized production (Li Pei-w, 2015).
Molecular Structure Analysis
The molecular structure of 5-Chlorocytidine has been elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, has revealed detailed aspects of its structure, including the conformation of the furanose ring and the orientation of the chloromethyl side chain (G. Birnbaum, M. Budéšínsk, L. Novotn, 1991). Such structural insights are crucial for understanding the interaction of 5-Chlorocytidine with biological macromolecules.
Chemical Reactions and Properties
5-Chlorocytidine participates in several chemical reactions, reflecting its active role in nucleic acid chemistry. Its chemical behavior under different conditions, such as in the presence of acid or alkaline environments, can lead to transformations that are significant in the context of its biological activity and stability. The molecule's reactivity with alkylamines, leading to novel compounds, also highlights its versatile chemical nature (Hyunil Lee, K. Kim, 1993).
Physical Properties Analysis
The physical properties of 5-Chlorocytidine, such as solubility, melting point, and stability, are essential for its application in research and therapeutic contexts. Its vibrational spectra, as studied through Raman and IR spectroscopy, provide information on the molecule's dynamic structural aspects and its interaction with light, further contributing to the understanding of its physical characteristics (V. Rastogi, M. Palafox, K. Lang, S. Singhal, R. K. Soni, Rekha Sharma, 2006).
科学的研究の応用
RNAへの組み込み
5-クロロシチジンは、RNAに特異的に組み込まれることが示されています {svg_1} {svg_2}. この組み込みは、翻訳収量の有意な減少を伴います {svg_3}. この特異的な組み込みとその細胞のタンパク質産生への影響は、細胞の生存可能性と機能に長期的な影響を与える可能性があります {svg_4}.
転写と翻訳の調節
5-クロロシチジンは、細胞外液中に存在すると、転写と翻訳のプロセスを調節することができます {svg_5} {svg_6}. これらのプロセスに関与する酵素の能力に影響を与え、さまざまな酵素の能力の完全または部分的な喪失につながります {svg_7}.
核酸の塩素化
5-クロロシチジンは、核酸の塩素化に関与しており、これはミエロペルオキシダーゼ(MPO)活性の特定のマーカーとみなされています {svg_8}. MPOは、さまざまな種類の損傷を促進することが知られており、アテローム性動脈硬化症や癌などのさまざまな疾患につながるメカニズムに関与しています {svg_9}.
複製への影響
DNAポリメラーゼは、クロロヌクレオシドの存在下で処理することができますが、コントロール条件下よりも遅くなります {svg_10}. しかし、リボヌクレオチドレダクターゼは、複製前にクロロヌクレオチドを還元できません {svg_11}. この還元は、制限的なステップであるように見え、DNAをクロロヌクレオシドの組み込みから保護しています {svg_12}.
炎症反応における役割
慢性炎症は、さまざまな生化学的プロセスの変化を引き起こし、MPO活性の産物である5-クロロシチジンは、これらの変化に役割を果たす可能性があります {svg_13}.
癌の発症における潜在的な役割
炎症、酸化ストレス、発癌との関連性から、体内に5-クロロシチジンが存在すると、癌の発症に寄与する可能性があります {svg_14}.
作用機序
Target of Action
5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of 5-Chlorocytidine is the transcription enzyme, which incorporates it into RNA .
Mode of Action
5-Chlorocytidine interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .
Biochemical Pathways
The incorporation of 5-Chlorocytidine into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Pharmacokinetics
It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chlorocytidine and their impact on its bioavailability.
Result of Action
The specific incorporation of 5-Chlorocytidine into RNA leads to a significant reduction in translation yield . This suggests that the presence of 5-Chlorocytidine may decrease protein production, potentially impacting cell viability and function .
Action Environment
The action of 5-Chlorocytidine is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .
生化学分析
Biochemical Properties
The role of 5-Chlorocytidine encompasses a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Cellular Effects
In vitro experiments with endothelial and prostatic cells showed a large penetration of all chloronucleosides but an exclusive incorporation of 5-Chlorocytidine into RNA . No incorporation into DNA was observed . This specific incorporation is accompanied by an important reduction of translation yield .
Molecular Mechanism
The capacity of transcription enzyme to specifically incorporate 5-Chlorocytidine into RNA and the loss of capacity—complete or partial—of different enzymes, involved in replication, transcription or translation, in the presence of chloronucleosides has been demonstrated .
Temporal Effects in Laboratory Settings
The specific incorporation of 5-Chlorocytidine into RNA and its impact on translation yield suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in DNA replication, transcription, and translation, it is likely that it interacts with various enzymes and cofactors involved in these processes .
Transport and Distribution
In vitro experiments have shown that it can penetrate endothelial and prostatic cells and be incorporated into RNA .
Subcellular Localization
Given its incorporation into RNA, it is likely that it is localized in the nucleus and cytoplasm where RNA synthesis and processing occur .
特性
IUPAC Name |
4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-UAKXSSHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



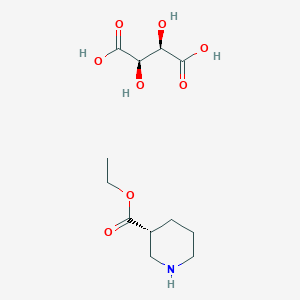
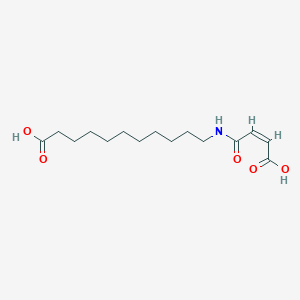


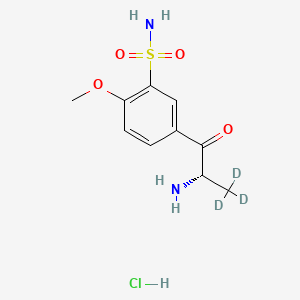
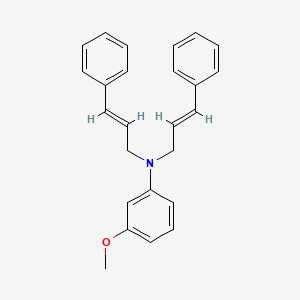

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)



